molecular formula C25H36O5 B158911 Manoalide CAS No. 75088-80-1

Manoalide

Cat. No. B158911
CAS RN: 75088-80-1
M. Wt: 416.5 g/mol
InChI Key: FGJIDQWRRLDGDB-CPIXEKRISA-N
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Safety and Hazards

According to the safety data sheet, Manoalide is toxic if swallowed . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Biochemical Analysis

Biochemical Properties

Manoalide plays a significant role in biochemical reactions by permanently inhibiting phospholipase A2 and C through interactions with lysine residues . The compound’s structure includes functional groups such as gamma-hydroxybutenolide, alpha-hydroxydihydropyran, and trimethylcyclohexenyl, which facilitate its binding to these enzymes . The gamma-hydroxybutenolide ring is crucial for the initial interaction with phospholipase A2, while the hemiacetal in alpha-hydroxydihydropyran is necessary for irreversible binding. The hydrophobic trimethylcyclohexenyl ring enhances non-bonded interactions, strengthening the inhibition of phospholipase A2 .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces apoptosis and antiproliferation in oral cancer cells by generating reactive oxygen species and causing oxidative stress . This compound also influences cell signaling pathways, such as the endoplasmic reticulum stress response, leading to increased expression of stress-associated genes like PERK, IRE1α, ATF6, and BIP . Additionally, it disrupts cellular metabolism by inhibiting mitochondrial function and promoting lipid peroxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through irreversible inhibition of phospholipase A2 by modifying specific lysine residues . The compound’s structure-activity relationship studies indicate that the presence of the hemiacetal in the alpha-hydroxydihydropyran ring is essential for binding, while the gamma-hydroxybutenolide ring is involved in the initial interaction . This compound’s hydrophobic trimethylcyclohexenyl ring allows for non-bonded interactions that enhance its potency . These interactions lead to the inhibition of enzyme activity and subsequent changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains effective in inducing apoptosis and oxidative stress in oral cancer cells over extended periods . Long-term studies indicate that this compound maintains its antiproliferative effects and continues to modulate reactive oxygen species and endoplasmic reticulum stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit anti-inflammatory and analgesic effects without significant toxicity . Higher doses can lead to adverse effects, including cytotoxicity and disruption of cellular functions . Threshold effects have been observed, where specific dosages are required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It inhibits phospholipase A2, which plays a crucial role in the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids . This inhibition affects downstream signaling pathways, including the KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis . This compound’s impact on these pathways leads to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . It inhibits calcium mobilization by blocking calcium channels, affecting intracellular calcium levels . This compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in specific cellular compartments and tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum and Golgi apparatus . Its localization is directed by targeting signals and post-translational modifications that guide it to these compartments . The compound’s activity and function are influenced by its presence in these organelles, where it interacts with phospholipase A2 and other biomolecules to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manoalide can be synthesized using a 1,2-metallate rearrangement of a higher-order cuprate and a palladium(0)-catalyzed carbonylation of an iodoalkene to generate the central dihydropyranone ring . The synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from marine sponges. The sponge Luffariella variabilis is known to produce this compound and its analogues in significant quantities . The extraction process involves harvesting the sponges, followed by solvent extraction and purification to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Manoalide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can result in reduced forms of this compound.

Comparison with Similar Compounds

Manoalide is unique among sesterterpenoids due to its potent and irreversible inhibition of phospholipase A2 and C enzymes . Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its mechanism of action and applications.

properties

IUPAC Name

(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJIDQWRRLDGDB-CPIXEKRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028174
Record name Manoalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75088-80-1
Record name Manoalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75088-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manoalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manoalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANOALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of manoalide?

A1: this compound is a potent and irreversible inactivator of phospholipase A2 (PLA2). [, , , , , , ] It covalently binds to lysine residues within the enzyme, hindering its activity. [, , , ]

Q2: How does this compound’s inhibition of PLA2 translate into its observed anti-inflammatory effects?

A2: PLA2 catalyzes the release of arachidonic acid from membrane phospholipids, a crucial step in the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes. [, ] By inhibiting PLA2, this compound effectively reduces the production of these inflammatory molecules, thereby exerting anti-inflammatory action. [, , , , ]

Q3: Besides anti-inflammatory effects, what other biological activities are associated with this compound?

A3: Studies have demonstrated that this compound exhibits a range of biological activities, including:

  • Anti-cancer effects: this compound displays preferential antiproliferative effects against oral cancer cells. [, ] It induces apoptosis in oral cancer cells through oxidative stress and mitochondrial dysfunction. [, ]
  • Anti-allergic effects: this compound has been shown to alleviate allergic inflammatory responses in human mast cells. [] This effect is attributed to the inhibition of caspase-1 activation and the suppression of nuclear factor-κB (NF-κB) activity. []
  • Inhibition of NLRP3 Inflammasome: this compound acts as a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. [] This inhibition is achieved by blocking the interaction between NLRP3 and NEK7 proteins. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C31H44O7 and a molecular weight of 532.67 g/mol.

Q5: Which spectroscopic techniques are commonly employed to characterize this compound?

A5: Various spectroscopic methods are used for this compound characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC experiments provide detailed information about the structure and stereochemistry of this compound. [, , , , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in this compound, such as hydroxyl groups, carbonyl groups, and double bonds. [, ]
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of this compound and its derivatives, confirming their molecular formulas. [, ]
  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be employed to determine the absolute configurations of chiral centers in this compound and its derivatives. []

Q6: What are the essential structural features of this compound for its PLA2 inhibitory activity?

A6: Structure-activity relationship (SAR) studies have revealed key structural features crucial for this compound's PLA2 inhibitory activity:

  • Hemiacetal Group: The hemiacetal functionality within the α-hydroxydihydropyran ring of this compound is essential for its irreversible binding to PLA2. []
  • γ-Hydroxybutenolide Ring: This ring plays a crucial role in the initial interaction between this compound and PLA2. [, ]
  • Trimethylcyclohexenyl Ring: The hydrophobic nature of this ring system enhances the binding affinity of this compound to PLA2 through non-covalent interactions. []

Q7: Have any this compound analogs been synthesized or isolated, and how do their activities compare to the parent compound?

A7: Numerous this compound analogs have been synthesized and isolated from marine sponges. [, , , , , , ] Some of these analogs exhibit comparable or even enhanced PLA2 inhibitory activity compared to this compound. For example, deoxythis compound and deoxysecothis compound, isolated from the nudibranch Chromodoris willani, show moderate inhibition of snake venom PLA2. []

Q8: Is this compound stable under various conditions?

A8: this compound's stability can be affected by factors such as pH, temperature, and exposure to light and oxygen. Studies have shown that acetylated this compound derivatives can be labile in sponge tissues and degrade upon thawing. []

Q9: What are some formulation strategies that could be explored to improve this compound’s stability, solubility, or bioavailability?

A9: Formulation approaches to enhance this compound's stability and bioavailability could include:

    Q10: What types of cell-based assays are used to evaluate this compound’s biological activity?

    A10: Researchers have utilized various cell-based assays to assess this compound's effects, including:

    • Cytotoxicity assays: MTS and other viability assays are employed to evaluate this compound’s cytotoxic effects on various cell lines, including cancer cells. [, , ]
    • Apoptosis assays: Annexin V staining, caspase activity assays, and DNA fragmentation analysis are used to investigate the ability of this compound to induce apoptosis. [, , ]
    • Inflammatory response assays: Enzyme-linked immunosorbent assays (ELISAs) and other immunological techniques are used to measure the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in cells treated with this compound. [, , ]

    Q11: Have any animal models been used to study the effects of this compound in vivo?

    A11: Several animal models have been employed to investigate this compound's effects:

    • Inflammatory models: this compound has been shown to reduce zymosan-induced peritoneal writhing in mice, a model of inflammatory pain. [, ]
    • Arthritis models: Studies using a rabbit model of interleukin-1α-induced arthritis demonstrated that this compound could inhibit cartilage degradation and inflammatory cell accumulation. []
    • Autoimmune encephalomyelitis (EAE) model: this compound administration attenuated EAE pathogenesis in mice, suggesting its potential for treating autoimmune diseases. []

    Q12: What is known about the toxicity and safety profile of this compound?

    A12: While this compound exhibits promising biological activities, further research is needed to fully elucidate its toxicity and safety profile. Studies have explored the potential for this compound to induce apoptosis in vascular endothelial cells at higher concentrations (7 µM), highlighting the importance of careful dose optimization. [] Further investigation is necessary to determine its therapeutic window and long-term effects.

    Q13: Is there any information available regarding the environmental impact and degradation of this compound?

    A13: Limited information is available on the environmental fate and potential ecological effects of this compound. Given its origin from marine sponges, further research is needed to assess its biodegradability, potential for bioaccumulation, and any possible effects on marine organisms.

    Q14: What are some essential tools and resources for conducting research on this compound?

    A14: Research on this compound leverages a combination of tools and resources, including:

    • Natural product isolation and purification: Access to marine sponge samples, along with expertise in natural product chemistry and techniques like chromatography (CC, HPLC) are crucial. [, , , , , , ]
    • Spectroscopic and analytical techniques: NMR, IR, MS, and CD spectroscopy are essential for structural characterization and analysis. [, , , , , , ]
    • Cell culture and molecular biology techniques: Cell lines, reagents, and equipment for cell culture, gene expression analysis, protein interaction studies, and other molecular assays are necessary for investigating this compound's mechanism of action. [, , , , , , , , , , ]
    • Animal models: Access to appropriate animal models and expertise in conducting in vivo studies are required for evaluating the efficacy and safety of this compound. [, , , , , ]

    Q15: When was this compound first isolated, and what have been some significant milestones in its research?

    A15: this compound was first isolated from the marine sponge Luffariella variabilis in 1980. [] Some notable milestones in this compound research include:

    • Identification as a PLA2 inhibitor: The discovery of this compound’s potent PLA2 inhibitory activity marked a significant development, providing a potential mechanism for its anti-inflammatory effects. [, , ]
    • Elucidation of its structure-activity relationship: SAR studies helped identify the critical structural features responsible for this compound's biological activity, paving the way for the design and synthesis of more potent and selective analogs. [, , ]
    • Exploration of diverse biological activities: Beyond its initial recognition as an anti-inflammatory agent, research has expanded to encompass a broader range of this compound's biological activities, including anti-cancer, anti-allergic, and immunomodulatory effects. [, , , , , , ]

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